molecular formula C9H16O2 B14485108 1-Methoxy-2-(methoxymethylidene)cyclohexane CAS No. 64416-05-3

1-Methoxy-2-(methoxymethylidene)cyclohexane

Cat. No.: B14485108
CAS No.: 64416-05-3
M. Wt: 156.22 g/mol
InChI Key: YLJCPTSGPHWPIL-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethylidene)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a methoxy group and a methoxymethylidene group attached to a cyclohexane ring. The molecular formula of this compound is C8H14O2.

Preparation Methods

The synthesis of 1-Methoxy-2-(methoxymethylidene)cyclohexane can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxycyclohexene. This intermediate can then undergo further reaction with formaldehyde and a base to yield this compound .

Industrial production methods for this compound typically involve similar reaction pathways but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-Methoxy-2-(methoxymethylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: The methoxy and methoxymethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

1-Methoxy-2-(methoxymethylidene)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(methoxymethylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methoxy-2-(methoxymethylidene)cyclohexane can be compared with other similar compounds, such as:

    1-Methoxycyclohexane: This compound lacks the methoxymethylidene group, making it less reactive in certain chemical reactions.

    Cyclohexanone: A ketone derivative of cyclohexane, it is more prone to nucleophilic addition reactions.

    Cyclohexanol: An alcohol derivative, it is more reactive in oxidation reactions.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

64416-05-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-methoxy-2-(methoxymethylidene)cyclohexane

InChI

InChI=1S/C9H16O2/c1-10-7-8-5-3-4-6-9(8)11-2/h7,9H,3-6H2,1-2H3

InChI Key

YLJCPTSGPHWPIL-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCCCC1OC

Origin of Product

United States

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